An In-Depth Technical Guide to Spiro[2.5]octane-4,6-dione: Synthesis, Properties, and Therapeutic Potential
An In-Depth Technical Guide to Spiro[2.5]octane-4,6-dione: Synthesis, Properties, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emergence of Spiro[2.5]octane-4,6-dione in Medicinal Chemistry
Spiro[2.5]octane-4,6-dione (CAS 280568-01-6) is a unique spirocyclic compound characterized by a cyclopropane ring fused to a cyclohexane-1,3-dione system. This structural motif imparts a high degree of three-dimensionality and conformational rigidity, properties that are increasingly sought after in modern drug discovery. The inherent sp³-richness of the spirocyclic core can lead to improved physicochemical and pharmacokinetic properties, such as enhanced metabolic stability and target-binding selectivity, when incorporated into bioactive molecules.[1] This guide provides a comprehensive technical overview of Spiro[2.5]octane-4,6-dione, from its synthesis and chemical properties to its potential biological activities and applications in drug development.
Core Molecular Attributes
| Property | Value | Source |
| CAS Number | 280568-01-6 | [2][3][4] |
| Molecular Formula | C₈H₁₀O₂ | [2][3] |
| Molecular Weight | 138.16 g/mol | [2] |
| IUPAC Name | spiro[2.5]octane-4,6-dione | [3] |
| SMILES | O=C1CCC2(CC2)C(=O)C1 | [3] |
| Physical Appearance | White crystals | [2] |
| Melting Point | 116-118 °C | [2] |
Synthesis and Chemical Characterization
The synthesis of Spiro[2.5]octane-4,6-dione is a critical aspect of its accessibility for research and development. Several synthetic routes have been explored for this and structurally related spirocyclic diones, aiming for efficiency and scalability.
Established Synthetic Protocol
A well-documented method for the synthesis of Spiro[2.5]octane-4,6-dione involves an intramolecular cyclization of a methyl 3-(1-acetylcyclopropyl)propionate precursor.[2]
Step-by-Step Methodology:
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Reactant Preparation: 74.5 g (0.32 mol) of methyl 3-(1-acetylcyclopropyl)propionate is dissolved in 1 L of tetrahydrofuran (THF).
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Base Addition: At room temperature, 14.3 g of sodium hydride (55% suspension in oil, 0.32 mol) is added portion-wise to the solution.
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Reaction Progression: After one hour, the reaction mixture is diluted with 200 ml of dimethylformamide (DMF) and heated to 70°C.
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Work-up: After 8 hours, the THF is removed under reduced pressure. The remaining residue is then poured into 2 N hydrochloric acid and extracted with diethyl ether.
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Purification: The organic phase is dried over sodium sulfate, concentrated, and purified by column chromatography on silica gel (eluent: methylene chloride:ethanol 9:1) to yield Spiro[2.5]octane-4,6-dione as white crystals.[2]
Causality Behind Experimental Choices:
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Sodium Hydride as a Base: Sodium hydride is a strong, non-nucleophilic base, which is crucial for deprotonating the α-carbon of the ester to initiate the intramolecular Dieckmann condensation without competing nucleophilic attack at the ester or ketone carbonyls.
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Solvent System (THF/DMF): THF is a suitable initial solvent for the reaction at room temperature. The addition of DMF, a polar aprotic solvent with a higher boiling point, facilitates the reaction at an elevated temperature (70°C), ensuring the completion of the cyclization.
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Acidic Work-up: The addition of hydrochloric acid neutralizes the reaction mixture and protonates the resulting enolate to form the desired dione.
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Column Chromatography: This purification step is essential to remove any unreacted starting material, byproducts, and residual DMF to yield the pure crystalline product.
Start [label="Methyl 3-(1-acetylcyclopropyl)propionate in THF"]; Base [label="Add Sodium Hydride (NaH) at RT"]; Heat [label="Add DMF and Heat to 70°C"]; Workup [label="Acidic Work-up (HCl) and Extraction"]; Purification [label="Column Chromatography"]; Product [label="Spiro[2.5]octane-4,6-dione", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Base [label="Initiate Deprotonation"]; Base -> Heat [label="Promote Cyclization"]; Heat -> Workup [label="Neutralization & Isolation"]; Workup -> Purification [label="Purify Crude Product"]; Purification -> Product; }
Caption: Synthetic workflow for Spiro[2.5]octane-4,6-dione.Alternative Synthetic Strategies for the Spiro[2.5]octane-dione Core
While the above protocol is effective, research into alternative and more scalable syntheses for spiro[2.5]octane-diones is ongoing. A patent for the related spiro[2.5]octane-5,7-dione highlights a multi-step process beginning with a Wittig reaction, followed by Michael/Claisen reactions, and concluding with hydrolysis and decarboxylation.[5] However, this method has drawbacks for large-scale production, such as the need for flash chromatography and the use of hazardous reagents like o-dichlorobenzene and sodium hydride.[5] These challenges underscore the demand for more efficient and robust synthetic methodologies for this class of compounds.
Spectroscopic Characterization (Predicted)
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the protons of the cyclopropane and cyclohexane rings. The protons on the cyclopropane ring would likely appear as a complex multiplet in the upfield region (around 0.5-1.5 ppm). The methylene protons of the cyclohexane ring adjacent to the carbonyl groups (at C5) would be deshielded and are expected to appear as a singlet or a narrow multiplet around 2.5-3.0 ppm. The methylene protons at C7 and C8 would likely give rise to multiplets in the range of 1.5-2.5 ppm.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum would be characterized by signals for the carbonyl carbons, the spiro carbon, and the methylene carbons of the two rings. The carbonyl carbons (C4 and C6) are expected to have the most downfield chemical shifts, typically in the range of 190-210 ppm. The spiro carbon (C3) would be a quaternary carbon and is expected to appear around 30-50 ppm. The cyclopropyl carbons (C1 and C2) would be in the upfield region, typically between 10-30 ppm. The methylene carbons of the cyclohexane ring (C5, C7, and C8) would likely resonate in the range of 30-50 ppm.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum would be dominated by a strong absorption band corresponding to the C=O stretching vibrations of the two ketone groups, expected in the region of 1700-1740 cm⁻¹. The C-H stretching vibrations of the aliphatic CH₂ groups would appear around 2850-3000 cm⁻¹. The presence of the cyclopropane ring might also give rise to characteristic C-H stretching absorptions slightly above 3000 cm⁻¹.
Mass Spectrometry (Predicted)
In a mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 138. The fragmentation pattern would likely involve the loss of small neutral molecules such as CO (m/z 110) and ethylene from the cyclopropane ring. Cleavage of the cyclohexane ring could also lead to various fragment ions.
Potential Biological Activities and Therapeutic Applications
The unique structural features of Spiro[2.5]octane-4,6-dione suggest a potential for diverse biological activities. While specific studies on this exact molecule are limited, the broader class of spirocyclic compounds and β-dicarbonyls have shown promise in several therapeutic areas.
Antimicrobial Potential
The diketone functionality in Spiro[2.5]octane-4,6-dione is a key structural feature that may contribute to antimicrobial efficacy. It is hypothesized that this moiety could interfere with bacterial cellular processes by disrupting cell membranes or inhibiting essential metabolic pathways.[7] The mechanism could involve interaction with microbial enzymes or chelation of essential metal ions. The rigid spirocyclic scaffold could also play a role in orienting the dicarbonyl group for optimal interaction with its biological target.
Molecule [label="Spiro[2.5]octane-4,6-dione"]; Target1 [label="Bacterial Cell Membrane", fillcolor="#FBBC05", fontcolor="#202124"]; Target2 [label="Metabolic Enzymes", fillcolor="#FBBC05", fontcolor="#202124"]; Effect1 [label="Disruption of Membrane Integrity", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Effect2 [label="Inhibition of Metabolic Pathways", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Outcome [label="Bacteriostatic / Bactericidal Effect", shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
Molecule -> Target1; Molecule -> Target2; Target1 -> Effect1; Target2 -> Effect2; Effect1 -> Outcome; Effect2 -> Outcome; }
Caption: Hypothesized antimicrobial mechanisms of action.Anti-inflammatory Properties
Spirocyclic compounds have been investigated as anti-inflammatory agents.[8] The rigid conformation of Spiro[2.5]octane-4,6-dione could allow for selective binding to inflammatory targets. The β-dicarbonyl moiety can exist in equilibrium with its enol tautomer, which can act as a chelating agent for metal ions that are crucial for the activity of certain pro-inflammatory enzymes, such as cyclooxygenases (COX) and lipoxygenases (LOX). By sequestering these metal ions, the compound could potentially inhibit the production of inflammatory mediators like prostaglandins and leukotrienes.
Molecule [label="Spiro[2.5]octane-4,6-dione\n(Enol Tautomer)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Enzyme [label="Pro-inflammatory Enzymes\n(e.g., COX, LOX)"]; Metal [label="Metal Ion Cofactor (e.g., Fe, Cu)"]; Inhibition [label="Chelation and Inhibition", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Mediators [label="Reduced Production of\nProstaglandins & Leukotrienes", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Molecule -> Inhibition; Metal -> Enzyme; Enzyme -> Inhibition; Inhibition -> Mediators; }
Caption: Potential anti-inflammatory mechanism via enzyme inhibition.Future Directions and Conclusion
Spiro[2.5]octane-4,6-dione represents a promising scaffold for the development of novel therapeutic agents. Its unique three-dimensional structure and the presence of a reactive β-dicarbonyl moiety warrant further investigation into its biological activities. Future research should focus on:
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Experimental Spectroscopic Analysis: Obtaining detailed NMR, IR, and MS data to confirm its structure and provide a reference for future studies.
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Mechanism of Action Studies: Elucidating the precise molecular mechanisms behind its potential antimicrobial and anti-inflammatory effects through in vitro and in vivo assays.
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Analogue Synthesis and Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating derivatives of Spiro[2.5]octane-4,6-dione to optimize its biological activity and pharmacokinetic properties.
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Computational Modeling: Employing molecular docking and other computational techniques to identify potential biological targets and guide the design of more potent analogues.
References
- 1. benchchem.com [benchchem.com]
- 2. Spiro[2.5]octane-4,6-dione synthesis - chemicalbook [chemicalbook.com]
- 3. Spiro[2.5]octane-4,6-dione 95% | CAS: 280568-01-6 | AChemBlock [achemblock.com]
- 4. americanelements.com [americanelements.com]
- 5. rsc.org [rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Antimicrobial activities of spirooxindolopyrrolidine tethered dicarbonitrile heterocycles against multidrug resistant nosocomial pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. US7199125B2 - Spiro-cyclic compounds useful as anti-inflammatory agents - Google Patents [patents.google.com]
